molecular formula C5H2INO B2868697 2-Iodofuran-3-carbonitrile CAS No. 1823186-90-8

2-Iodofuran-3-carbonitrile

Cat. No.: B2868697
CAS No.: 1823186-90-8
M. Wt: 218.981
InChI Key: NLHGGGRPKFRUTP-UHFFFAOYSA-N
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Description

2-Iodofuran-3-carbonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an iodine atom and a nitrile group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodofuran-3-carbonitrile can be achieved through several methods. One common approach involves the iodination of 3-furancarbonitrile using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Iodofuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted furans.

Scientific Research Applications

2-Iodofuran-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodofuran-3-carbonitrile involves its interaction with specific molecular targets. For instance, in coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through the palladium-catalyzed process. The nitrile group can also participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

    2-Bromo-3-furancarbonitrile: Similar in structure but with a bromine atom instead of iodine.

    3-Furancarbonitrile: Lacks the halogen atom, making it less reactive in certain types of reactions.

    2-Iodo-5-methylfuran: Contains a methyl group, which can influence its chemical behavior.

Uniqueness: 2-Iodofuran-3-carbonitrile is unique due to the presence of both an iodine atom and a nitrile group on the furan ring. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic applications.

Properties

IUPAC Name

2-iodofuran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2INO/c6-5-4(3-7)1-2-8-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHGGGRPKFRUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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